molecular formula C26H44O5 B1247577 stolonic acid B

stolonic acid B

Cat. No.: B1247577
M. Wt: 436.6 g/mol
InChI Key: GAPWLWSFQQHPET-RABNHCQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

stolonic acid B is a natural product found in Stolonica with data available.

Scientific Research Applications

Antiproliferative Activity

Stolonic acid B, along with stolonic acid A, are cyclic peroxides isolated from an Indian Ocean ascidian Stolonica species. These compounds have demonstrated significant antiproliferative activity against human melanoma and ovarian tumor cell lines. The IC(50) values were approximately 0.05-0.1 microg/mL, indicating a strong potential for cancer treatment research (Davies-Coleman et al., 2000).

Effects on Plant Tubers and Stolons

While not directly related to this compound, research on the effects of various compounds on potato stolons and tubers provides insight into stolon growth and development. For instance, jasmonic acid has been shown to significantly induce tuberization in potato stolons cultured in vitro (Pelacho & Mingo-Castel, 1991). Similarly, elevated CO2 concentration has been found to enhance stolon growth in creeping bentgrass, a stoloniferous perennial grass species (Xu et al., 2018). These studies contribute to a broader understanding of stolon-related processes in plants, which might be relevant when considering the broader applications of this compound.

Properties

Molecular Formula

C26H44O5

Molecular Weight

436.6 g/mol

IUPAC Name

2-[(3S,6S)-6-[(2S,5R)-5-[(9Z,11Z)-hexadeca-9,11-dienyl]oxolan-2-yl]dioxan-3-yl]acetic acid

InChI

InChI=1S/C26H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-24(29-22)25-20-18-23(30-31-25)21-26(27)28/h5-8,22-25H,2-4,9-21H2,1H3,(H,27,28)/b6-5-,8-7-/t22-,23+,24+,25+/m1/s1

InChI Key

GAPWLWSFQQHPET-RABNHCQVSA-N

Isomeric SMILES

CCCC/C=C\C=C/CCCCCCCC[C@@H]1CC[C@H](O1)[C@@H]2CC[C@H](OO2)CC(=O)O

Canonical SMILES

CCCCC=CC=CCCCCCCCCC1CCC(O1)C2CCC(OO2)CC(=O)O

Synonyms

stolonic acid B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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